molecular formula C4H8O4 B8701027 Methyl hydroxymethoxyacetate CAS No. 109745-70-2

Methyl hydroxymethoxyacetate

Cat. No.: B8701027
CAS No.: 109745-70-2
M. Wt: 120.10 g/mol
InChI Key: RNVVYVPDHMKDTL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-methoxyacetate (CAS: 19757-97-2) is an organic compound with the molecular formula C₄H₈O₄ and a molecular weight of 120.10 g/mol . Structurally, it features both hydroxyl (-OH) and methoxy (-OCH₃) groups attached to the same carbon atom of the acetate backbone. This unique bifunctional design enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis and specialty chemical production . It is commercially available as a high-purity liquid (≥99%) and is utilized in the development of active pharmaceutical ingredients (APIs) and fine chemicals .

Properties

CAS No.

109745-70-2

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

methyl 2-(hydroxymethoxy)acetate

InChI

InChI=1S/C4H8O4/c1-7-4(6)2-8-3-5/h5H,2-3H2,1H3

InChI Key

RNVVYVPDHMKDTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCO

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (CH₂OH) in methyl hydroxymethoxyacetate is susceptible to oxidation, following established pathways for similar functional groups.

  • Mechanism : Oxidation typically converts the hydroxymethyl group to a carboxylic acid (–COOH) via intermediate stages (e.g., formyl group).

  • Reagents : Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions .

  • Key Data : Oxidation of methyl groups to form hydroxymethyl derivatives is well-documented, with bond dissociation energies (BDEs) for C–H bonds in hydroxymethyl groups reported as ~343–445 kJ/mol, influencing reaction kinetics .

Reduction Reactions

The ester functional group (COOCH₃) in this compound can undergo reduction to form alcohols or alkanes.

  • Mechanism : Reduction of the ester to a primary alcohol involves cleavage of the carbonyl group.

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under appropriate solvents .

  • Kinetic Considerations : Reduction rates depend on steric hindrance and electron-withdrawing groups, which may stabilize intermediates.

Hydroxymethylation Reactions

Hydroxymethylation involves the addition of a hydroxymethyl group (CH₂OH) to aromatic or aliphatic substrates. While not directly applicable to this compound itself, such reactions provide insights into analogous systems.

  • Conditions : Paraformaldehyde (HCHO) as a hydroxymethyl donor, often in acidic or basic media.

  • Example : Hydroxymethylation of phenolic compounds using paraformaldehyde yields products like 4-hydroxy-3-hydroxymethylacetophenone (75% yield under optimized conditions) .

  • Table 1 : Reaction Conditions for Hydroxymethylation (Adapted from )

EntrySubstrateParaformaldehyde RatioTemperature (°C)Reaction Time (h)Major Product
1Acetophenone1:760–6572,6-acetyl-1,3-benzodioxane
132-Hydroxy-5-methylacetophenone1:960–7053-Chloromethylacetophenone

Ester Hydrolysis

This compound, as an ester, undergoes hydrolysis to form carboxylic acids or their salts.

  • Mechanism : Acidic or alkaline hydrolysis cleaves the ester bond.

  • Conditions :

    • Acidic : H₂SO₄, elevated temperatures.

    • Alkaline : NaOH or KOH in aqueous solutions.

  • Equilibrium Data : Esters like methyl acetate reach equilibrium with methanol and acetic acid, with temperature-dependent K values .

Substitution Reactions

The hydroxymethyl group may participate in nucleophilic substitution, depending on the reaction environment.

  • Reagents : Nucleophiles like NH₃ or NaOH under basic conditions.

  • Mechanism : Formation of a good leaving group (e.g., OH⁻) facilitates substitution.

  • Example : In methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate, the nitrophenoxy group enhances reactivity for substitution .

Comparative Reactivity

Hydroxymethyl-containing esters exhibit distinct reactivity profiles compared to simpler esters.

FeatureThis compoundMethyl Acetate
Functional Groups Hydroxymethyl, esterMethyl ester
Solubility Enhanced by –CH₂OHModerate
Nucleophilicity Hydroxymethyl groupLimited
Oxidative Stability Lower due to –CH₂OHHigher

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups CAS Number Key Structural Features
Methyl 2-hydroxy-2-methoxyacetate C₄H₈O₄ Hydroxyl, Methoxy, Ester 19757-97-2 Bifunctional (-OH and -OCH₃ on same carbon)
Methyl methoxyacetate C₄H₈O₃ Methoxy, Ester 6290-49-9 Methoxy group on α-carbon of acetate
Ethyl methoxyacetate C₅H₁₀O₃ Methoxy, Ester N/A Ethyl ester group instead of methyl
Methyl acetate C₃H₆O₂ Ester 108-24-7 Simplest acetate ester (no methoxy/hydroxyl)
Hexyl acetate C₈H₁₆O₂ Ester 142-92-7 Long-chain alkyl group (hexyl)
Methyl 2-hydroxyacetate C₃H₆O₃ Hydroxyl, Ester 96-35-5 Hydroxyl group on α-carbon

Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Appearance
Methyl 2-hydroxy-2-methoxyacetate Not reported ~1.20 (est.) Soluble in polar solvents (e.g., water, ethanol) Clear liquid
Methyl methoxyacetate 131 1.0579 @ 15°C Miscible in water Clear colorless to brown liquid
Ethyl methoxyacetate ~150–160 (est.) ~1.01 (est.) Moderate water solubility Liquid
Methyl acetate 56–58 0.932 Highly water-soluble Colorless liquid
Hexyl acetate 169–172 0.867 Low water solubility Colorless liquid
Methyl 2-hydroxyacetate 143–145 1.20 Highly water-soluble Colorless liquid

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